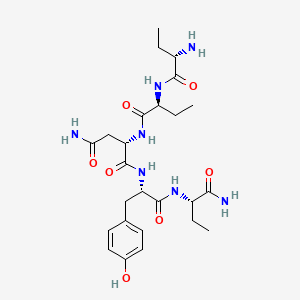
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex chemical compound with a unique structure It is composed of multiple amino acid residues, making it a peptide-like molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves the stepwise coupling of amino acid residues. The process begins with the protection of amino groups to prevent unwanted reactions. Each amino acid is then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques, where the peptide is assembled on a resin support, is common. This method allows for easy purification and handling of the intermediate products.
化学反应分析
Types of Reactions
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosyl residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: The compound can be used in the development of novel materials and as a building block for more complex molecules.
作用机制
The mechanism of action of Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses.
相似化合物的比较
Similar Compounds
- Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- methyl ester
- Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
Uniqueness
Butanamide, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific sequence of amino acid residues, which imparts distinct chemical and biological properties
属性
CAS 编号 |
123951-96-2 |
|---|---|
分子式 |
C25H39N7O7 |
分子量 |
549.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H39N7O7/c1-4-15(26)22(36)30-17(6-3)23(37)32-19(12-20(27)34)25(39)31-18(11-13-7-9-14(33)10-8-13)24(38)29-16(5-2)21(28)35/h7-10,15-19,33H,4-6,11-12,26H2,1-3H3,(H2,27,34)(H2,28,35)(H,29,38)(H,30,36)(H,31,39)(H,32,37)/t15-,16-,17-,18-,19-/m0/s1 |
InChI 键 |
IGLJMYWKBQSKFQ-VMXHOPILSA-N |
手性 SMILES |
CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)N)N |
规范 SMILES |
CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


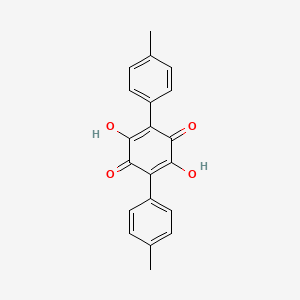
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
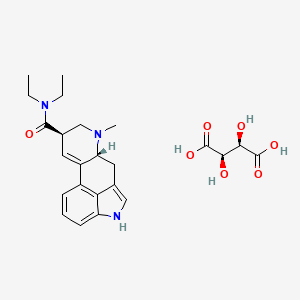
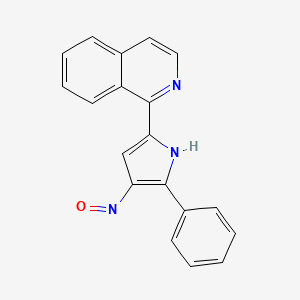


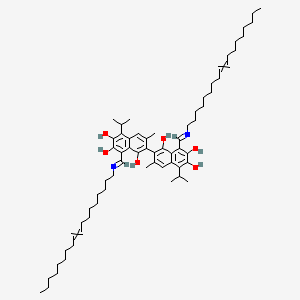
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
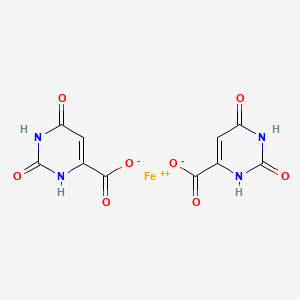

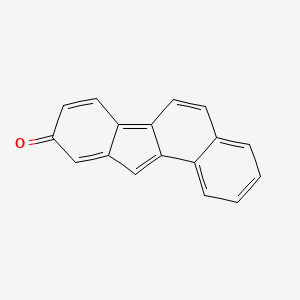
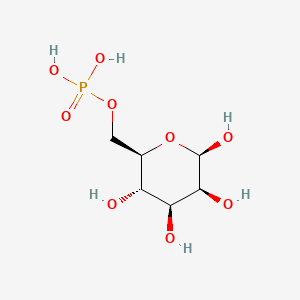
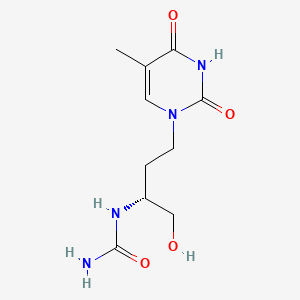
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
